1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYULMQUYQWMIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypropiophenone with 2-chloroethylpiperidine under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, this compound is utilized in medicinal chemistry for the development of new therapeutic agents targeting various diseases .
In biology, it is used to investigate cellular processes and signaling pathways. In the industrial sector, this compound finds applications in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one, highlighting substituent variations, synthesis routes, and properties:
Crystallographic and Spectroscopic Data
- NMR/IR : All compounds in the evidence were characterized by $ ^1H $/$ ^{13}C $ NMR and IR spectroscopy, with carbonyl stretches (~1700 cm$ ^{-1} $) and aromatic proton signals (δ 6.5–8.0 ppm) being consistent features .
Biological Activity
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound is a derivative of amphetamine, which has been studied for its multifaceted effects on the central nervous system (CNS). The following sections will explore its biological activity, including receptor interactions, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is known for contributing to various biological activities through interactions with neurotransmitter receptors.
Receptor Affinity
Recent studies have highlighted the compound's affinity for several key receptors involved in neurotransmission:
- Serotonin Transporter (SERT) : The compound exhibits significant binding affinity, with an inhibition constant of approximately 10.3 nM, indicating strong potential as an antidepressant agent .
- Norepinephrine Transporter (NET) : It also shows notable affinity for NET with a value around 19.2 nM .
- Histamine H3 Receptor : The compound has a value of 4.2 nM for this receptor, suggesting it may influence histaminergic signaling pathways .
These interactions suggest that this compound could have antidepressant and anxiolytic effects by modulating serotonin and norepinephrine levels in the brain.
Pharmacokinetics
Pharmacokinetic studies conducted in animal models indicate promising profiles for this compound:
- Half-Life : After intravenous administration in rats, the half-life was recorded at 1.3 hours, while oral administration yielded a half-life of 2.6 hours .
- Bioavailability : The oral bioavailability was determined to be approximately 35.6%, indicating good absorption characteristics .
These pharmacokinetic properties suggest that the compound could be suitable for further development as a therapeutic agent.
Antidepressant Activity
In a study focusing on amphetamine derivatives, this compound was evaluated alongside other compounds for their antidepressant potential. Results indicated that compounds with similar structural motifs exhibited significant antidepressant-like effects in behavioral models, supporting the hypothesis that this compound may possess similar efficacy .
Cytotoxicity Studies
Research into the cytotoxic effects of related compounds has shown that modifications to the structural framework can enhance anticancer activity while reducing toxicity to normal cells. For instance, derivatives of similar piperidine-based structures have demonstrated selective cytotoxicity against various cancer cell lines while sparing healthy tissues . Although specific data on this compound's anticancer effects were not explicitly detailed, its structural similarity suggests potential for further exploration in cancer therapeutics.
Summary Table of Biological Activities
| Activity Type | Measurement | Value |
|---|---|---|
| SERT Affinity | 10.3 nM | |
| NET Affinity | 19.2 nM | |
| H3 Receptor Affinity | 4.2 nM | |
| Oral Bioavailability | 35.6% | |
| Intravenous Half-Life | 1.3 hours | |
| Oral Half-Life | 2.6 hours |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(2-bromoethoxy)phenylpropan-1-one with piperidine. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA buffer, flow rate 1 mL/min) and compare retention times with standards .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidinyl-ethoxy linkage (δ ~3.5–3.8 ppm for –OCH₂CH₂– and δ ~1.4–1.6 ppm for piperidine protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₃NO₂).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar piperidine derivatives .
Q. What in vitro pharmacological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on piperidine derivatives’ known targets:
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like N-alkylated impurities?
- Methodological Answer :
- Optimize Reaction Stoichiometry : Use a 1.2:1 molar ratio of piperidine to bromoethoxy precursor to reduce unreacted starting material.
- Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems.
- Byproduct Analysis : Monitor via LC-MS; if N-alkylated species dominate, reduce temperature to 60°C to favor SN2 mechanisms .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the piperidine ring or ethoxy chain may cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence .
- Solvent Effects : Re-run NMR in deuterated DMSO to stabilize conformers.
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What strategies are effective for developing a stability-indicating HPLC assay for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to generate degradants.
- Method Development : Use a C18 column with a gradient of 0.1% phosphoric acid and acetonitrile. Adjust pH to 2.5–3.0 to improve peak symmetry .
- Validation : Assess specificity, linearity (R² >0.999), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in (i) the propanone chain (e.g., elongation to butanone), (ii) piperidine substitution (e.g., N-methyl), or (iii) ethoxy linker replacement (e.g., propoxy).
- Biological Testing : Compare analogs in assays for receptor binding affinity (e.g., IC₅₀ values) and ADMET properties (e.g., hepatic microsomal stability) .
- QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
